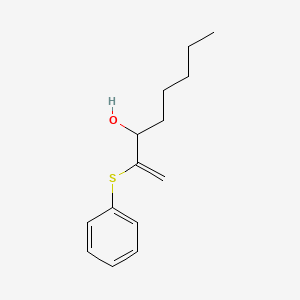
2-(Phenylsulfanyl)oct-1-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfanyl)oct-1-EN-3-OL is an organic compound characterized by the presence of a phenylsulfanyl group attached to an oct-1-en-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)oct-1-EN-3-OL typically involves the reaction of oct-1-en-3-ol with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where oct-1-en-3-ol is treated with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)oct-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfanyl)oct-1-EN-3-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)oct-1-EN-3-OL involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can modulate the activity of these targets, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Oct-1-en-3-ol: A related compound with a similar backbone but lacking the phenylsulfanyl group.
Oct-1-en-3-one: An analog with a ketone functional group instead of the hydroxyl group.
Uniqueness
2-(Phenylsulfanyl)oct-1-EN-3-OL is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
62873-25-0 |
|---|---|
Molecular Formula |
C14H20OS |
Molecular Weight |
236.37 g/mol |
IUPAC Name |
2-phenylsulfanyloct-1-en-3-ol |
InChI |
InChI=1S/C14H20OS/c1-3-4-6-11-14(15)12(2)16-13-9-7-5-8-10-13/h5,7-10,14-15H,2-4,6,11H2,1H3 |
InChI Key |
DJCVGAKJYTXWDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=C)SC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















